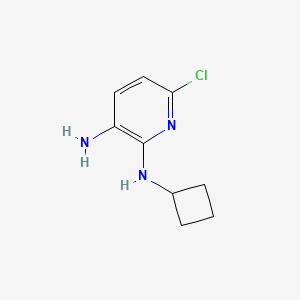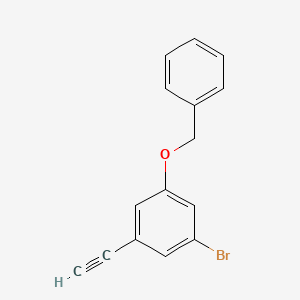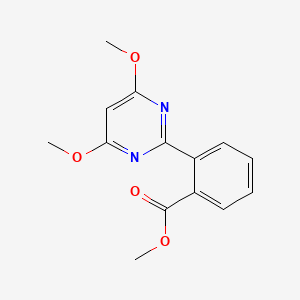
Methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester is an organic compound with the molecular formula C13H12N2O4. It is a derivative of benzoic acid and pyrimidine, characterized by the presence of methoxy groups on the pyrimidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester typically involves the esterification of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves the following steps:
Activation of the carboxylic acid group: The carboxylic acid group of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is activated using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Esterification: The activated carboxylic acid reacts with methanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: The parent compound without the methyl ester group.
Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yl)benzoate: A similar compound with additional pyrimidine rings.
Uniqueness
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxy-substituted pyrimidine ring and benzoic acid ester moiety make it a versatile compound for various applications.
Properties
CAS No. |
633321-18-3 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h4-8H,1-3H3 |
InChI Key |
YUQMITIXPDRLPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=CC=C2C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


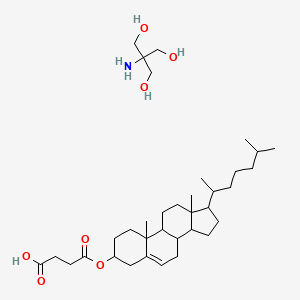

![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)

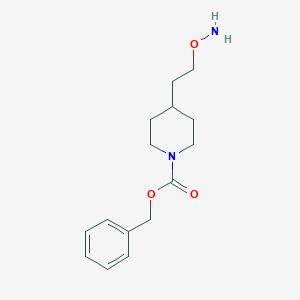

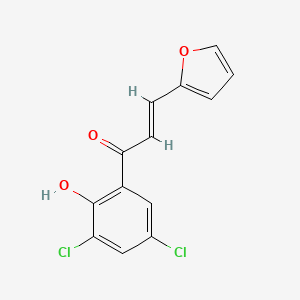

![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
